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molecular formula C11H13FN2O4 B2718962 Tert-butyl (2-fluoro-5-nitrophenyl)carbamate CAS No. 535170-15-1

Tert-butyl (2-fluoro-5-nitrophenyl)carbamate

Cat. No. B2718962
M. Wt: 256.233
InChI Key: ZEAGQPDAEUBUAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08344135B2

Procedure details

To a solution of the above-mentioned crude product of a mixture of tert-butyl(2-fluoro-5-nitrophenyl)carbamate and di-tert-butyl(2-fluoro-5-nitrophenyl)imidodicarbonate in ethanol (600 mL)/tetrahydrofuran (60 mL) was added 10% palladium-carbon (12.0 g), and the mixture was stirred at room temperature under a hydrogen atmosphere (1 atm) for 24 hr. The insoluble material was filtered off, and the filtrate was concentrated under reduced pressure. To a solution of the obtained residue in methanol (200 mL)/tetrahydrofuran (50 mL) was added potassium carbonate (25.4 g, 184 mmol), and the mixture was stirred at 60° C. for 4 hr. The insoluble material was filtered off, and the filtrate was concentrated under reduced pressure. To the obtained residue was added water (200 mL), and the mixture was extracted with ethyl acetate (300 mL, 100 mL). The combined organic layer was washed with saturated brine (100 mL), and dried over anhydrous sodium sulfate. The insoluble material was filtered off, and the filtrate was concentrated under reduced pressure. The obtained residue was recrystallized from ethyl acetate and hexane to give the title compound (26.4 g, 63%) as pale-brown crystals.
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
di-tert-butyl(2-fluoro-5-nitrophenyl)imidodicarbonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
25.4 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two
Name
palladium-carbon
Quantity
12 g
Type
catalyst
Reaction Step Three
Yield
63%

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6](=[O:18])[NH:7][C:8]1[CH:13]=[C:12]([N+:14]([O-])=O)[CH:11]=[CH:10][C:9]=1[F:17])([CH3:4])([CH3:3])[CH3:2].C(OC(N(C1C=C([N+]([O-])=O)C=CC=1F)C(OC(C)(C)C)=O)=O)(C)(C)C.O1CCCC1.C(=O)([O-])[O-].[K+].[K+]>C(O)C.CO.[C].[Pd]>[C:1]([O:5][C:6](=[O:18])[NH:7][C:8]1[CH:13]=[C:12]([NH2:14])[CH:11]=[CH:10][C:9]=1[F:17])([CH3:4])([CH3:2])[CH3:3] |f:3.4.5,8.9|

Inputs

Step One
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)OC(NC1=C(C=CC(=C1)[N+](=O)[O-])F)=O
Name
di-tert-butyl(2-fluoro-5-nitrophenyl)imidodicarbonate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N(C(=O)OC(C)(C)C)C1=C(C=CC(=C1)[N+](=O)[O-])F
Name
Quantity
60 mL
Type
reactant
Smiles
O1CCCC1
Name
Quantity
600 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
O1CCCC1
Name
Quantity
25.4 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
200 mL
Type
solvent
Smiles
CO
Step Three
Name
palladium-carbon
Quantity
12 g
Type
catalyst
Smiles
[C].[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature under a hydrogen atmosphere (1 atm) for 24 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The insoluble material was filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure
STIRRING
Type
STIRRING
Details
the mixture was stirred at 60° C. for 4 hr
Duration
4 h
FILTRATION
Type
FILTRATION
Details
The insoluble material was filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
To the obtained residue was added water (200 mL)
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate (300 mL, 100 mL)
WASH
Type
WASH
Details
The combined organic layer was washed with saturated brine (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
The insoluble material was filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The obtained residue was recrystallized from ethyl acetate and hexane

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
C(C)(C)(C)OC(NC1=C(C=CC(=C1)N)F)=O
Measurements
Type Value Analysis
AMOUNT: MASS 26.4 g
YIELD: PERCENTYIELD 63%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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